3-METHYLINDOLE

Catalog No.
S598909
CAS No.
83-34-1
M.F
C9H9N
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-METHYLINDOLE

CAS Number

83-34-1

Product Name

3-METHYLINDOLE

IUPAC Name

3-methyl-1H-indole

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3

InChI Key

ZFRKQXVRDFCRJG-UHFFFAOYSA-N

SMILES

CC1=CNC2=CC=CC=C12

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
SOL IN HOT WATER, ALC, BENZENE, CHLOROFORM, ETHER
SOL IN ACETONE, WATER, ETHANOL, ETHER
0.498 mg/mL
Soluble in boiling water
Soluble (in ethanol)

Synonyms

β-Methylindole; Scatole; Skatol; Skatole; NSC 122024;

Canonical SMILES

CC1=CNC2=CC=CC=C12

Skatole and the Gut Microbiome

Skatole is a product of the breakdown of the amino acid tryptophan by gut bacteria, particularly those belonging to the Clostridiaceae family. Increased dietary protein intake, particularly animal protein, leads to higher levels of skatole production in the gut. Research suggests that skatole may play a role in gut health and disease:

  • Impact on intestinal epithelial cells: Studies have shown that skatole can induce both cell death and apoptosis (programmed cell death) in intestinal epithelial cells, potentially contributing to disruptions in gut health .
  • Aryl hydrocarbon receptor (AhR) activation: Skatole acts as a partial agonist for the AhR, a cellular receptor involved in various biological processes, including immune function and detoxification .

3-Methylindole is a colorless to pale yellow liquid with a characteristic odor often associated with feces. It is produced naturally in the digestive tract of mammals from the amino acid tryptophan and is primarily responsible for the odor of fecal matter. Interestingly, in low concentrations, it can emit a pleasant floral scent, which is why it is utilized in perfumery and as an aroma compound in various products . The compound was first discovered in 1877 by German physician Ludwig Brieger .

  • Communication: Skatole contributes to the characteristic odor of feces, potentially playing a role in communication between animals [].
  • Antimicrobial activity: Studies suggest skatole might possess some antimicrobial properties, although the exact mechanisms are not fully understood.
  • Toxicity: Skatole is considered to have low acute toxicity. However, prolonged exposure to high concentrations can irritate the skin, eyes, and respiratory system.
  • Flammability: Skatole is combustible and can ignite at high temperatures.
  • Reactivity: Skatole can react with strong oxidizing agents [].
Due to its reactive nature. Key reactions include:

  • Fischer Indole Synthesis: This method allows for the synthesis of 3-methylindole from phenylhydrazine and an appropriate carbonyl compound.
  • Reaction with Diazotized Compounds: 3-Methylindole reacts with diazonium salts to form substituted indoles or other aromatic compounds .
  • Degradation: It can be degraded by ionizing radiation, showing significant removal efficiency under specific conditions .

Additionally, when treated with potassium ferrocyanide, 3-methylindole produces a violet color, indicating its potential for use in analytical chemistry .

3-Methylindole exhibits notable biological activity. It has been identified as a pneumotoxin that can cause pulmonary edema in various animal models, including goats and rats. This toxicity is attributed to its metabolism into a reactive intermediate known as 3-methyleneindolenine, which can form adducts with cellular proteins, leading to cellular damage . Furthermore, skatole has been shown to attract certain insects, such as mosquitoes and orchid bees, indicating its ecological significance .

3-Methylindole finds applications across various industries:

  • Fragrance Industry: Used as a fragrance and fixative due to its unique scent profile.
  • Biological Research: Employed as a model compound for studying metabolic pathways and toxicological effects.
  • Agriculture: Utilized as an attractant in traps for studying insect behavior.

Additionally, it serves as a precursor in the synthesis of other compounds, such as atiprosin, which has pharmacological relevance .

Studies have shown that 3-methylindole interacts with biological systems at multiple levels. Its metabolites can form DNA adducts, which may have implications for carcinogenicity . The compound's ability to attract specific insects suggests potential uses in pest management strategies. Furthermore, its role in the olfactory signaling of certain species highlights its ecological importance.

Several compounds share structural similarities with 3-methylindole. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-MethylindoleC9H9NFound in various plants; less pungent odor
2-MethylindoleC9H9NMore soluble in water; different biological activities
5-MethylindoleC9H9NLess studied; potential applications in pharmaceuticals
7-MethylindoleC9H9NRarely found; limited research available
IndoleC8H7NParent structure of methylindoles; widely studied

3-Methylindole stands out due to its strong association with fecal odor and its dual nature—being both unpleasant at high concentrations and pleasant at low concentrations. Its biological activity and ecological roles further enhance its uniqueness among similar compounds.

Physical Description

White to brownish solid with a fecal odor; [Merck Index] Odor becomes pleasant and sweet at very low concentrations; [HSDB] White crystalline flakes with a stench; [MSDSonline]
Solid
White scales or powder; Mothball, putrid, decayed, faecal odour, jasmine-like or fruity upon dilution

Color/Form

LEAVES FROM PETROLEUM ETHER; WHITE-BROWN SCALES
White crystalline substance, browning upon aging.

XLogP3

2.6

Hydrogen Bond Donor Count

1

Exact Mass

131.073499291 g/mol

Monoisotopic Mass

131.073499291 g/mol

Boiling Point

265-266 °C @ 755 MM HG
265.00 to 266.00 °C. @ 755.00 mm Hg

Heavy Atom Count

10

Taste

WARM, OVER-RIPE, FRUITY FLAVOR BELOW 0.1 PPM

LogP

2.6 (LogP)
2.60
LogP= 2.60

Odor

CHARACTERISTIC FECAL ODOR AT HIGH LEVELS, BECOMING PLEASANT, SWEET, AND WARM AT VERY LOW LEVELS
Fecal odo

Melting Point

95 °C
97.5 °C

UNII

9W945B5H7R

GHS Hazard Statements

Aggregated GHS information provided by 520 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 303 of 520 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 217 of 520 companies with hazard statement code(s):;
H315 (93.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (89.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: MEDICATION (VET): INJECTED IM FOR 15 CONSECUTIVE DAYS TO INFECTED GUINEA-PIGS WEIGHING 200-300 G, 5 MG SKATOLE/DAY EXHIBITED TUBERCULOSTATIC ACTIVITY AGAINST MYCOBACTERIUM TUBERCULOSIS HOMINIS.

Mechanism of Action

NUCLEOPHILIC THIOL AGENTS, GLUTATHIONE, L-CYSTEINE AND N-ACETYL-L-CYSTEINE, PROTECTED MICROSOMAL PROTEINS AGAINST ALKYLATION BY THE REACTIVE METABOLITE OF 3-METHYLINDOLE. THE CYTOSOL FRACTION FROM THE LUNGS OF CATTLE INCR THE PROTECTIVE EFFECT OF THESE THIOL AGENTS. PRETREATMENT OF SHEEP WITH DIETHYLMALEATE, WHICH DEPLETES GLUTATHIONE, INCR THE SEVERITY OF THE PNEUMOTOXIC EFFECT OF 3-METHYLINDOLE, WHEREAS PRETREATMENT WITH L-CYSTEINE DECR THE SEVERITY OF THIS EFFECT. THESE FINDINGS ARE CONSISTENT WITH A HYPOTHESIS THAT AN ELECTROPHILIC REACTIVE METABOLITE OF 3-METHYLINDOLE IS RESPONSIBLE FOR ITS PNEUMOTOXIC EFFECT AND IMPLIES THAT GLUTATHIONE AND GLUTATHIONE S-TRANSFERASES ARE INVOLVED IN THE DETOXIFICATION OF THIS REACTIVE METABOLITE.
INCUBATION OF VARIOUS INDOLIC COMPD WITH GOAT LUNG MICROSOMES SHOWED THAT ONLY 3-METHYLINDOLE WAS ABLE TO GENERATE A FREE RADICAL IN THE NADPH-DEPENDENT MICROSOMAL SYSTEM, AS TESTED BY SPIN-TRAPPING. ENZYMIC RADICAL FORMATION FROM 3-METHYLINDOLE SUGGESTS A MICROSOMAL-ACTIVATED FREE RADICAL MECHANISM FOR THE SPECIFICITY OF 3-METHYLINDOLE-INDUCED PULMONARY TOXICITY.
Bioactivation of 3-methylindole (3MI), a highly selective pneumotoxin in goats, was investigated in human lung and liver tissues in order to provide information about the susceptibility of humans to 3MI toxicity. Human lung microsomes were prepared from eight organ transplantation donors and liver microsomes from one of the donors were /selected/. The 3MI turnover rate with human lung microsomes was 0.23 +/- 0.06 nmol/mg/min, which was lower than the rate with the human liver microsomes (7.40 mnol/mg/min). The activities were NADPH dependent and inhibited by l-aminobenzotriazole, a potent cytochrome p450 suicide substrate inhibitor. Covalent binding of 3MI reactive intermediates to human tissues was determined by incubation of (14)C-3MI and NADPH with human lung and liver microsomal proteins. Although human lung microsomes displayed measurable covalent binding activity (2.74 +/- 2.57 pmol/mg/min), the magnitude of this reaction was only 4% as large as that seen with human liver microsomes and also was inhibited by l-aminobenzotriazole. Therefore, the bioactivation of 3MI to covalently binding intermediates is catalyzed by cytochrome p450 in human pulmonary tissues. These activities were compared to those activities measured with tissues from goats. Proteins from goat and human pulmonary and hepatic microsomal incubations were incubated with radioactive 3MI, and radioactive proteins were analyzed by SDS-PAGE and HPLC and visualized by autoradiography and radiochromatography, respectively. The results showed that a 57-kDa protein was clearly the most prominently alkylated target associated with 3MI reactive intermediates. These data suggest that humans may be susceptible to 3MI mediated toxicities and that the specificity of covalent binding and the extent of binding to target proteins may play important roles in organ and species selective susceptibilities to 3MI pneumotoxicity.

Vapor Pressure

0.0055 [mmHg]
0.0055 mm Hg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

83-34-1

Absorption Distribution and Excretion

AFTER ADMIN OF SKATOLE TO CATTLE IN A DOSE OF 0.1-0.2 G SKATOLE/KG INTRARUMINALLY OR 0.06 G/KG BY JUGULAR INFUSION, THE MEAN PLASMA CONCN OF SKATOLE BECAME MAXIMAL AT 3 AND 9 HR, RESPECTIVELY.
GOATS WERE GIVEN A 2 HR JUGULAR INFUSION OF 3-METHYLINDOLE (3MI) CONTAINING (14)C-3MI USING PROPYLENE GLYCOL AS THE VEHICLE. 3MI WAS RAPIDLY CLEARED FROM BLOOD PLASMA AND TISSUES AFTER INFUSION, AND 81% OF THE RADIOACTIVITY WAS EXCRETED IN THE URINE BY 24 HR. MAX CONCN OF UNMETABOLIZED 3MI IN THE TISSUES RANGED FROM 2.6 TO 15 UG 3MI/G, INCL 7.5 UG 3MI/G IN THE LUNG. THE LUNG CONTAINED THE HIGHEST PROPORTION OF METABOLITES. THE DATA DEMONSTRATE THAT 3MI DOES NOT SELECTIVELY CONCENTRATE IN THE LUNG AND THAT THE CONCN ARE LOWER THAN THOSE USUALLY ASSOC WITH DIRECT MEMBRANE DAMAGE.

Metabolism Metabolites

SKATOLE IS PRODUCED IN THE GI TRACT (SMALL INTESTINE AND RUMEN) BY THE BACTERIAL DEGRADATION OF DIETARY TRYPTOPHAN RESIDUES...
MATURE BEEF COWS GRAZING ON DRY SUMMER RANGE WERE MOVED TO LUSH GREEN PASTURE TO INDUCE ACUTE BOVINE PULMONARY EDEMA AND EMPHYSEMA (ABPE) AND TO DETERMINE WHETHER PLASMA AND RUMINAL FLUID 3-METHYLINDOLE (3MI) CONCN ARE RELATED TO THE DEVELOPMENT OF ABPE. IN VITRO PRODN OF 3MI WAS OBSERVED IN CULTURE MEDIA INOCULATED WITH RUMINAL FLUID, DEMONSTRATING THAT MICROORGANISMS CAPABLE OF PRODUCING 3MI WERE IN THE RUMEN. APPARENTLY RUMINAL MICROORGANISMS OF CATTLE CONVERT TRYPTOPHAN (CONTAINED IN LUSH FORAGE) TO 3MI, WHICH UPON ABSORPTION BY THE ANIMAL MAY RESULT IN THE ONSET OF ABPE.
FORMED FROM INDOLE-3-ACETIC ACID. YIELDS O-FORMAMIDOACETOPHENONE IN RAT, WHEAT; FRYDMAN RB ET AL; FEBS LETTERS 17: 273 (1971). YIELDS 5-HYDROXYSKATOLE, 7-HYDROXYSKATOLE IN RAT; DALGLIESH CE ET AL; BIOCHEM J 70: 13P (1958). YIELDS 6-HYDROXYSKATOLE IN RABBIT; JEPSON JB ET AL; BIOCHIM BIOPHYS ACTA 62: 91 (1962). YIELDS SALICYLIC ACID IN PSEUDOMONAS; PROCTOR MM; NATURE (LONDON) 181: 1345 (1958). /FROM TABLE/
GOATS WERE GIVEN JUGULAR INFUSIONS OF (14)C-3-METHYLINDOLE (3MI). A MAJOR ROUTE OF METABOLISM INVOLVED FORMATION OF 3-METHYLOXINDOLE AND SUGGESTS THAT A MIXED FUNCTION OXIDASE, PYRROLOOXYGENASE, MAY BE THE MAJOR METABOLIC SYSTEM INVOLVED. A MINOR ROUTE OF METABOLISM INVOLVED OXIDATION OF THE METHYL CARBON OF 3MI.
For more Metabolism/Metabolites (Complete) data for 3-METHYLINDOLE (6 total), please visit the HSDB record page.
3-methylindole has known human metabolites that include 3-methyleneindolenine and 3-methylindole-2,3-epoxide.

Wikipedia

Skatole
Chlorpyrifos

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

OBTAINED BY FUSING EGG ALBUMIN WITH POTASSIUM HYDROXIDE.
SYNTHESIZED...BY HEATING GLYCEROL AND ANILINE IN THE PRESENCE OF ZINC CHLORIDE; ALSO BY TREATING THE PHENYLHYDRAZONE OF PROPIONIC ALDEHYDE WITH A CALCULATED AMT OF ZINC CHLORIDE IN AN OIL BATH @ 180 °C...
...BY CYCLIZATION OF O-TOLUIDIDES.

General Manufacturing Information

1H-Indole, 3-methyl-: ACTIVE
SKATOLE (0.001-0.1% IN THE DIET) ADVERSELY AFFECTED LARVAL GROWTH AND DEVELOPMENT AND THE SUBSEQUENT REPRODUCTIVE CAPACITY OF THE BOLLWORM, HELIOTHIS ZEA. IT IS AN ATTRACTANT FOR THE PALM WEEVIL RHYNCHOPHORUS PALMARUM AND FOR HIPPELATES EYE GNATS. ... SKATOLE HAS BEEN SHOWN TO...CAUSE, AT LEVELS OF 0.2-0.4 MG/ML, TOTAL INHIBITION OF LATERAL GROWTH BY SCLEROTINA TRIFOLIORUM, THE CLOVER ROT FUNGUS, TO EFFECT IN 100 PPM CONCN GREATER THAN 75% INHIBITION AGAINST THE RUBBER-TREE MOLDY-ROT FUNGUS MYCELIUM...
SKATOLE ACTS AS A PLANT HORMONE SHOWING AUXINIC EFFECTS IN LENS CULINARIS ROOTS AND AFFECTING SEED GERMINATION AND GROWTH OF STELLARIA MEDIA AND HYPTIS SUAVEOLENS AS WELL AS THE GROWTH OF PLANT TISSUES IN VITRO.
SYNTHETIC FLAVOR INGREDIENTS- SKATOLE: FLAVOR USEFUL IN CHEESE, GRAPE, BERRY, NUT, EGG.
REPORTED USES: NON-ALCOHOLIC BEVERAGES, 0.75 PPM; ICE CREAM, ICES, ETC, 1.0 PPM; CANDY, 0.78 PPM; BAKED GOODS, 0.80 PPM; GELATINS AND PUDDINGS, 0.01 PPM; CHEWING GUM, 0.10 PPM.
For more General Manufacturing Information (Complete) data for 3-METHYLINDOLE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

PRODUCT ANALYSIS: GAS CHROMATOGRAM, RIFM NUMBER 74-150; INFRA-RED CURVE, RIFM NUMBER 74-150.
ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS CONTAINING NITROGEN AND OXYGEN BY MATRIX ISOLATION FOURIER TRANSFORM IR SPECTROSCOPY.
TEXT

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF INDOLES IN HUMAN MOUTH SALIVA USING A FLAMELESS ALKALI SENSITIZED DETECTOR (NITROGEN/PHOSPHORUS-SPECIFIC DETECTOR, NPD).

Stability Shelf Life

BROWNING UPON AGING
TENDS TO DARKEN ON EXPOSURE TO AIR

Dates

Modify: 2023-08-15

Genetic determinism of boar taint and relationship with growth traits, meat quality and lesions

C Dugué, A Prunier, M J Mercat, M Monziols, B Blanchet, C Larzul
PMID: 32051054   DOI: 10.1017/S1751731120000105

Abstract

Breeding entire males is an alternative to surgical castration to improve their welfare. However, entire males may have a major quality defect called boar taint. Boar taint is partly due to the presence of androstenone in fat. In this study, we estimated the genetic parameters between androstenone and production traits to evaluate the consequences of selection against boar taint for traits of interest. We focused on growth traits, meat quality, lesions, hormone levels and computerised tomography measurements in purebred Piétrain (P) or Piétrain cross Large White (X) entire males. The number of measured animals varied from 670 P and 734 X for hormones concentrations to 553 P and 645 X for computerised tomography measurements. Skin lesions were measured on live pigs shortly after mixing, at the end of the fattening period, and on carcasses. Heritabilities of traits measured by tomography ranged from low to high: femur density (P: 0.34, X: 0.69), loin eye area (P: 0.53, X: 0.88) and loin eye density (P: 0.12, X: 0.18). The mean number of lesions at each stage was lower in purebred pigs than in crossbreds (entering the fattening stage 4.01 in P and 4.68 in X; before slaughter 3.72 in P and 4.22 in X; on carcass 4.50 in P and 4.96 in X). We also observed a decrease in the average number of lesions between the two stages in live pigs. We found high genetic correlations between stages in purebred pigs (0.74 to 0.76) but low correlations (-0.30 to 0.29) in crossbred pigs. Selection aiming to decrease fat androstenone is feasible (h2 = 0.57 in P and h2 = 0.71 in X). It would have overall positive effects on meat production and quality traits. Selection aiming to reduce plasma oestradiol would strongly reduce the level of fat androstenone (rg = 0.89 in P and rg = 0.84 in X). Selection against oestradiol is easier and less invasive since it would only require a blood sample rather than a fat biopsy in live animals.


Genomic background and genetic relationships between boar taint and fertility traits in German Landrace and Large White

Ines Brinke, Christine Große-Brinkhaus, Katharina Roth, Maren J Pröll-Cornelissen, Hubert Henne, Karl Schellander, Ernst Tholen
PMID: 32513168   DOI: 10.1186/s12863-020-00865-z

Abstract

Due to ethical reasons, surgical castration of young male piglets in their first week of life without anesthesia will be banned in Germany from 2021. Breeding against boar taint is already implemented in sire breeds of breeding organizations but in recent years a low demand made this trait economically less important. The objective of this study was to estimate heritabilities and genetic relationships between boar taint compounds androstenone and skatole and maternal/paternal reproduction traits in 4'924 Landrace (LR) and 4'299 Large White (LW) animals from nucleus populations. Additionally, genome wide association analysis (GWAS) was performed per trait and breed to detect SNP marker with possible pleiotropic effects that are associated with boar taint and fertility.
Estimated heritabilities (h
) were 0.48 (±0.08) for LR (0.39 ± 0.07 for LW) for androstenone and 0.52 (±0.08) for LR (0.32 ± 0.07 for LW) for skatole. Heritabilities for reproduction did not differ between breeds except age at first insemination (LR: h
= 0.27 (±0.05), LW: h
= 0.34 (±0.05)). Estimates of genetic correlation (r
) between boar taint and fertility were different in LR and LW breeds. In LR an unfavorable r
of 0.31 (±0.15) was observed between androstenone and number of piglets born alive, whereas this r
in LW (- 0.15 (±0.16)) had an opposite sign. A similar breed-specific difference is observed between skatole and sperm count. Within LR, the r
of 0.08 (±0.13) indicates no relationship between the traits, whereas the r
of - 0.37 (±0.14) in LW points to an unfavorable relationship. In LR GWAS identified QTL regions on SSC5 (21.1-22.3 Mb) for androstenone and on SSC6 (5.5-7.5 Mb) and SSC14 (141.1-141.6 Mb) for skatole. For LW, one marker was found on SSC17 at 48.1 Mb for androstenone and one QTL on SSC14 between 140.5 Mb and 141.6 Mb for skatole.
Knowledge about such genetic correlations could help to balance conventional breeding programs with boar taint in maternal breeds. QTL regions with unfavorable pleiotropic effects on boar taint and fertility could have deleterious consequences in genomic selection programs. Constraining the weighting of these QTL in the genomic selection formulae may be a useful strategy to avoid physiological imbalances.


Regeneration of olfactory neuroepithelium in 3-methylindole-induced anosmic rats treated with intranasal chitosan

Sheng-Tien Li, Tai-Horng Young, Tsung-Wei Huang
PMID: 33711565   DOI: 10.1016/j.biomaterials.2021.120738

Abstract

Olfactory dysfunction significantly impairs the life quality of patients but without effective treatments to date. The previous report has demonstrated that chitosan mediates the differentiation of olfactory receptor neurons (ORNs) through insulin-like growth factors and insulin-like growth factor binding protein-2 axis in an in vitro model. However, whether chitosan can further treat olfactory dysfunction in vivo remains unexplored. This study aims to evaluate the therapeutic effect of chitosan on a 3-methylindole-induced anosmic rat model. Intraperitoneal injection of 3-methylindole is performed to induce anosmia in rats. Experimental results demonstrate that the food-finding duration after chitosan treatment gradually decrease to around 80 s, and both the olfactory neuroepithelium (ON) thickness and mature ORNs (expressing olfactory marker protein) are significantly restored. Furthermore, proliferating cells (expressing bromodeoxyuridine) are mainly co-expressed with immature ORNs (expressing βIII tubulin) below the intermediate layer of the ON in the chitosan-treated group on day 28 following 3-methylindole treatment. Conversely, proliferating cells are scattered over the ON, and co-localized with immature ORNs and sustentacular cells (expressing keratin 18) in the sham group, and even immature ORNs go into apoptosis (expressing DNA fragmentation and cleaved caspase-3), possibly causing incomplete regeneration. Consequently, chitosan regenerates the ON by regulating olfactory neural homeostasis and reducing ORN apoptosis, and serves as a potential therapeutic intervention for olfactory dysfunction in the future.


On-farm prevalence of and potential risk factors for boar taint

E Heyrman, S Millet, F A M Tuyttens, B Ampe, S Janssens, N Buys, J Wauters, L Vanhaecke, M Aluwé
PMID: 33573941   DOI: 10.1016/j.animal.2020.100141

Abstract

Boar taint is an unpleasant taste and odor that can occur in entire male pigs and is caused by androstenone, skatole, and to a lesser extent indole accumulating in fat tissue. In the present observational study, we evaluated an extensive list of such potential risk factors which influence boar taint: social hierarchy and puberty attainment, housing, health, preslaughter conditions, season, feed, carcass composition, slaughter weight or age, and breed. Details on these factors were collected by interviews with the participating farmers, observations on each farm by trained observers and farmers, as well as slaughterhouse data. Twenty-two farms (in West- and East-Flanders, ranging from 160 to 600 sows, selected on suitability) raising entire male pigs were included in the study to evaluate the link between boar taint and potential risk factors related to the farm and slaughter batch (114 slaughter batches and 16 791 entire male pigs in total). Average olfactory boar taint prevalence was 1.8 ± 0.8%. Boar taint prevalence varied also within farms up to a maximum range between slaughter batches of 9.1% which suggests an effect of factors varying between slaughter batches such as season or other variables varying between slaughter batches. Less aggressive behavior at the end of fattening as well as lower skin lesion scores at fattening as well as at slaughter could be associated with less boar taint. The same might be said for sexual behavior, though less convincingly from this study. Measures that reduce aggression and stress have therefore have the potential to lower boar taint prevalence. The same might be said for sexual behavior, though less convincingly from this study. Furthermore, boar taint prevalence was generally higher in winter than in summer, which is relevant from a planning perspective for the slaughterhouses to seek alternative markets. Finally, increased CP gave significantly lower boar taint prevalences. This may to some extent be explained by the negative association between boar taint and lean meat percentage, as increased dietary CP levels promote the carcass lean meat percentages which can then be associated with lower boar taint levels.


Effects of dietary stachyose levels on caecal skatole concentration, hepatic cytochrome P450 mRNA expressions and enzymatic activities in broilers

Hai-Ying Liu, Xin-Yun Zhao, Gui-Qin Yang, Ji-Zhe Liu, Xin Zhu
PMID: 32594918   DOI: 10.1017/S0007114520002263

Abstract

Effects of dietary supplemental stachyose on caecal skatole concentration, hepatic cytochrome P450 (CYP450, CYP) mRNA expressions and enzymatic activities in broilers were evaluated. Arbor Acre commercial mixed male and female chicks were assigned randomly into six treatments. The positive control (PC) diet was based on maize-soyabean meal, and the negative control (NC) diet was based on maize-non-soyabean meal. The NC diet was then supplemented with 4, 5, 6 and 7 g/kg stachyose to create experimental diets, named S-4, S-5, S-6 and S-7, respectively. Each diet was fed to six replicates of ten birds from days 1 to 49. On day 49, the caecal skatole concentrations in the PC, S-4, S-5, S-6 and S-7 groups were lower than those in the NC group by 42·28, 23·68, 46·09, 15·31 and 45·14 % (P < 0·01), respectively. The lowest pH value was observed in the S-5 group (P < 0·05). The stachyose-fed groups of broilers had higher caecal acetate and propionate levels compared with control groups, and propionate levels in the S-6 and S-7 groups were higher than those in the S-4 and S-5 groups (P < 0·001). The highest CYP3A4 expression was found in the S-7 group (P < 0·05), but this was not different from PC, S-4, S-5 and S-6 treatments. There was no significant difference in CYP450 (1A2, 2D6 and 3A4) enzymatic activities among the groups (P > 0·05). In conclusion, caecal skatole levels can be influenced by dietary stachyose levels, and 5 g/kg of stachyose in the diet was suggested.


Valorisation of tainted boar meat in patties, frankfurter sausages and cooked ham by means of targeted dilution, cooking and smoking

Lieselot Y Hemeryck, Jella Wauters, Lore Dewulf, Anneleen I Decloedt, Marijke Aluwé, Stefaan De Smet, Ilse Fraeye, Lynn Vanhaecke
PMID: 32569929   DOI: 10.1016/j.foodchem.2020.126897

Abstract

Because of the need to abolish the castration of piglets without anaesthesia/analgesia, the pig industry is searching for a mode of action for the valorisation of meat with boar taint, an off-odour in entire male pigs. Carcasses with boar taint were selected by means of sensory and chemical analysis, after which patties with different levels of tainted boar meat were produced, as well as cooked ham and Frankfurter sausages using different smoke condensates and cooking temperatures. For these products orthonasal and retronasal boar taint odour were assessed by a trained expert panel. The results offer guidance regarding dilution of tainted meat (with <400 µg/kg androstenone if skatole is low or <200 µg/kg androstenone in concurrence with ≥37 µg/kg skatole) and the potential application of smoke condensates (e.g., Rudinsmoke C for sausages and Smokez LFBN for ham) as promising boar taint masking strategies.


Removal of malodorant skatole by two enriched microbial consortia: Performance, dynamic, function prediction and bacteria isolation

Qiao Ma, Shengwei Liu, Shuzhen Li, Jiabao Hu, Minyi Tang, Yeqing Sun
PMID: 32302841   DOI: 10.1016/j.scitotenv.2020.138416

Abstract

Malodor emission has become one of the major challenges in animal husbandry. Skatole, one of the most offensive odorous compounds, can cause several diseases to organisms and is resistant to biodegradation. However, the microbial community information for skatole degradation has yet to be reported. In this study, the aerobic sequencing batch reactors with two different inocula were constructed. Both Group N (sample from cattle house) and Group E (sample from goose house) could efficiently degrade skatole after 70 days operation under conditions of pH 7.0-9.0 and temperature 20-40 °C. High-throughput sequencing results showed that the α-diversity in Group N was higher than that in Group E, while neither of them changed during the whole operation process. Bacterial community structures in both groups shifted. Generally, Lactococcus, Pseudomonas and Flavobacterium remarkably reduced, while Arthrobacter became the dominant population. Function prediction results indicated that the xenobiotics biodegradation and metabolism category was significantly up-regulated in Group E but remained unchanged in Group N. On the other hand, culture-dependent technique was applied and ten bacteria were obtained from the sludges. Two strains belonged to Rhodococcus, a minor genus in the communities, were firstly proven to harbor excellent skatole-degrading capacity. This study proved that skatole could be effectively removed by activated sludges, and the non-core bacteria Rhodococcus would be functionally important in the degradation process. These findings provide new insights into our understanding of skatole biotransformation process, and offer valuable bacterial resources for bioremediation application.


Biodegradation of skatole by Burkholderia sp. IDO3 and its successful bioaugmentation in activated sludge systems

Qiao Ma, Hui Qu, Nan Meng, Shuzhen Li, Jingwei Wang, Shengwei Liu, Yuanyuan Qu, Yeqing Sun
PMID: 32069749   DOI: 10.1016/j.envres.2020.109123

Abstract

Skatole is the key malodorous compound in livestock and poultry waste and wastewater with a low odor threshold. It not only causes serious nuisance to residents and workers, but also poses threat to the environment and human health due to its biotoxicity and recalcitrant nature. Biological treatment is an eco-friendly and cost-effective approach for skatole removal, while the bacterial resources are scarce. Herein, the Burkholderia strain was reported to efficiently degrade skatole for the first time. Results showed that strain IDO3 maintained high skatole-degrading performance under the conditions of pH 4.0-9.0, rotate speed 0-250 rpm, and temperature 30-35 °C. RNA-seq analysis indicated that skatole activated the oxidative phosphorylation and ATP production levels in strain IDO3. The oxidoreductase activity item which contained 373 differently expressed genes was significantly impacted by Gene Ontology analysis. Furthermore, the bioaugmentation experiment demonstrated that strain IDO3 could notably increase the removal of skatole in activated sludge systems. High-throughput 16S rRNA gene sequencing data indicated that the alpha-diversity and bacterial community tended to be stable in the bioaugmented group after 8 days operation. PICRUSt analysis indicated that xenobiotics biodegradation and metabolism, and membrane transport categories significantly increased, consistent with the improved skatole removal performance in the bioaugmented group. Burkholderia was survived and colonized to be the predominant population during the whole operation process (34.19-64.00%), confirming the feasibility of Burkholderia sp. IDO3 as the bioaugmentation agent in complex systems.


Novel, rapid, low-cost screen-printed (bio)sensors for the direct analysis of boar taint compounds androstenone and skatole in porcine adipose tissue: Comparison with a high-resolution gas chromatographic method

K L Westmacott, A P Crew, O Doran, J P Hart
PMID: 31735622   DOI: 10.1016/j.bios.2019.111837

Abstract

This is the first report on the fabrication, characterisation and application of an electrochemical (bio)sensor system for the simultaneous measurement of skatole and androstenone. A biosensor for androstenone was fabricated using a Meldola's Blue modified SPCE (MB-SPCE) by depositing NADH and the enzyme 3α-hydroxysteroid dehydrogenase onto the MB-SPCE surface; samples of adipose tissue were analysed using the biosensors in conjunction with chronoamperometry. Cyclic voltammetry was used to investigate the electrochemical behaviour of skatole at a screen-printed carbon electrode (SPCE vs. Ag/AgCl). An oxidation peak was observed around +0.55 V (vs. Ag/AgCl) and differential pulse voltammetry was applied for quantification of skatole in adipose tissue (in-situ). Quantitative analysis was achieved using calibration plots obtained from fortified meat samples. The concentrations obtained by the electrochemical and gas chromatographic (GC) methods demonstrated a good positive correlation. The (bio)sensor system completed both measurements within 60 s, as compared to several hours for GC, and at a considerably reduced cost and complexity. Consequently, the novel (bio)sensor system should have applications for analysis of carcasses on the abattoir processing line.


Explore Compound Types